monacolin L acid

Description

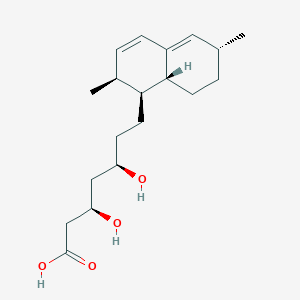

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R)-7-[(1S,2S,6R,8aR)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O4/c1-12-3-7-18-14(9-12)5-4-13(2)17(18)8-6-15(20)10-16(21)11-19(22)23/h4-5,9,12-13,15-18,20-21H,3,6-8,10-11H2,1-2H3,(H,22,23)/t12-,13+,15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDSFBJYUHLDNI-MHMDBQTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(C=CC2=C1)C)CCC(CC(CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@H](C[C@H](CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Biology and Biosynthetic Pathways of Monacolin L Acid

Elucidation of Natural Origin and Precursor Chemistry

The discovery and characterization of monacolin L acid are closely linked to the production of lovastatin (B1675250) by various fungal species. Research has identified its presence in key industrial microorganisms and elucidated the immediate chemical steps leading to its formation.

Identification in Aspergillus terreus Cultures during Lovastatin Isolation

Initial investigations into lovastatin production from Aspergillus terreus cultures did not detect monacolin L in freshly harvested samples. jst.go.jpnih.gov However, significant quantities of monacolin L appeared during the subsequent isolation processes. jst.go.jpnih.gov This observation led to the discovery of a new, unstable metabolite that, under mildly acidic conditions and elevated temperatures, converts to monacolin L. jst.go.jpnih.gov This precursor was identified as 3α-hydroxy-3,5-dihydromonacolin L. jst.go.jpnih.gov It is now understood that the monacolin L observed during the purification of lovastatin from A. terreus is formed from this precursor through a dehydration reaction. jst.go.jpnih.gov In addition to lovastatin and its precursors, A. terreus has been reported to produce other statins, including monacolin L itself. nih.gov

Characterization as a Metabolite of Monascus Species

This compound, along with other monacolins, has been identified as a secondary metabolite in various species of the genus Monascus, including Monascus ruber, M. purpureus, and M. pilosus. ijpsonline.comnih.govfrontiersin.org These fungi are known for producing a range of bioactive compounds, including pigments and cholesterol-lowering agents. nih.govmyfoodresearch.comfrontiersin.org Studies have identified approximately 14 different structural forms of monacolins in Monascus species, including monacolin L and its acid form. myfoodresearch.comresearchgate.net The biosynthetic pathway of monacolin K (lovastatin) in Monascus species is similar to that in Aspergillus terreus. frontiersin.org

Role of 3α-Hydroxy-3,5-dihydromonacolin L as a Direct Precursor

Research has firmly established that 3α-hydroxy-3,5-dihydromonacolin L is the direct precursor to monacolin L. jst.go.jpnih.govnih.gov This compound was isolated from the culture broth of Monascus ruber and its structure was determined using various physical techniques. nih.gov Cell-free extracts of M. ruber were shown to convert 4a,5-dihydromonacolin L into 3α-hydroxy-3,5-dihydromonacolin L in the presence of molecular oxygen, demonstrating a direct biosynthetic link. nih.gov Subsequent studies confirmed that the dehydration of 3α-hydroxy-3,5-dihydrothis compound is believed to occur spontaneously to form this compound. genome.jp In Aspergillus terreus, the formation of monacolin L from this precursor happens under the mildly acidic conditions and higher temperatures often present during extraction and purification. jst.go.jpnih.govebi.ac.uk

Enzymatic Transformations and Biosynthesis Pathway Elucidation

The biosynthesis of this compound is a multi-step process orchestrated by a series of enzymes encoded by a gene cluster. The initial steps involve the creation of a polyketide backbone, which is then modified and released to yield dihydrothis compound, the immediate precursor to the pathway leading to this compound.

Role of Polyketide Synthases (e.g., LovB, LovC) in Initial Dihydrothis compound Production

The formation of the core structure of this compound begins with the synthesis of dihydrothis compound, a process catalyzed by a complex of polyketide synthases (PKSs). researchgate.netwikipedia.org In the lovastatin biosynthetic pathway, the lovastatin nonaketide synthase (LNKS), encoded by the lovB gene, and a trans-acting enoyl reductase, encoded by lovC, work in concert. ijpsonline.comrsc.org

The LovB enzyme is a large, multifunctional protein that iteratively condenses one acetyl-CoA unit and eight malonyl-CoA units to build the nonaketide chain. proteopedia.orguniprot.orguniprot.org The LovC protein is essential for the correct assembly of this chain. ijpsonline.com The interaction between LovB and LovC ensures the proper reduction steps occur during the polyketide synthesis, leading to the formation of dihydromonacolin L. ijpsonline.comrsc.org The formation of the LovBC complex is crucial for the correct programming and fidelity of the synthesis process. rsc.org Without a functional LovC, the LovB enzyme produces unstable pyrone shunt products instead of the correct monacolin skeleton. researchgate.net

Thioesterase-Mediated Release (e.g., LovG)

Once the synthesis of the dihydromonacolin L polyketide chain is complete on the LovB synthase, it must be released. This crucial step is catalyzed by a dedicated thioesterase, encoded by the lovG gene. proteopedia.orguniprot.orgnih.govuniprot.org The LovG enzyme functions to hydrolyze the thioester bond that tethers the completed dihydrothis compound to the acyl carrier protein (ACP) domain of LovB. uniprot.orgresearchgate.net This release is essential not only to liberate the product for subsequent enzymatic modifications but also for the turnover of the LovB synthase, allowing it to initiate a new round of synthesis. researchgate.net The action of LovG yields dihydrothis compound, the first stable intermediate in the pathway. nih.govresearchgate.net

Following its release, dihydrothis compound is then oxidized. A single cytochrome P450 monooxygenase, LovA, catalyzes the double oxidation of dihydromonacolin L to first form this compound and then monacolin J acid. researchgate.netebi.ac.uknih.govebi.ac.uk

Monooxygenase-Catalyzed Oxidations (e.g., LovA) in Conversion to Monacolin J Acid

The conversion of this compound to monacolin J acid is a critical oxidation step catalyzed by a cytochrome P450 monooxygenase known as LovA. nih.govresearchgate.net In the lovastatin biosynthetic pathway, LovA is a remarkable enzyme that performs two distinct oxidative reactions. nih.gov Initially, it catalyzes the conversion of dihydrothis compound to this compound, and subsequently, it facilitates the regio- and stereo-specific hydroxylation of this compound to produce monacolin J acid. nih.gov

Research has demonstrated that both in vivo feeding experiments and in vitro enzyme assays confirm the role of LovA in these transformations. nih.gov The gene encoding LovA is found within the lovastatin gene cluster, alongside the polyketide synthase gene lovB. nih.gov The successful expression of a functional LovA enzyme, often requiring synthetic codon optimization or N-terminal peptide replacement for expression in hosts like Saccharomyces cerevisiae, has been instrumental in elucidating its precise function. nih.gov

Dehydration Reactions Leading to Monacolin L Formation

While LovA directly produces this compound from dihydrothis compound, another related compound, 3α-hydroxy-3,5-dihydromonacolin L, can also serve as a precursor to monacolin L. jst.go.jpebi.ac.uk This metabolite is unstable and can convert to monacolin L under mildly acidic conditions and at elevated temperatures through a dehydration reaction. jst.go.jpebi.ac.uk In fact, it has been observed that in freshly harvested Aspergillus terreus cultures, monacolin L may not be detectable, but it appears in significant quantities during the extraction process, suggesting its formation from this unstable precursor. jst.go.jpebi.ac.uk This indicates that while enzymatic oxidation is a primary route, non-enzymatic dehydration can also contribute to the pool of monacolin L.

Specificity of Enzymes in Monacolin L to Monacolin J Conversion (e.g., Monascus ruber monooxygenase)

The conversion of monacolin L to monacolin J is not exclusive to Aspergillus terreus. A similar and highly specific monooxygenase activity has been identified in Monascus ruber. ebi.ac.uk Studies with cell-free extracts of M. ruber have shown that the enzyme responsible for this hydroxylation is located in the microsomal fraction and is specific for NADPH. ebi.ac.uk The reaction requires molecular oxygen, and its activity is inhibited by typical monooxygenase inhibitors such as metyrapone, carbon monoxide, and sulfhydryl reagents, further confirming its enzymatic nature. ebi.ac.uk This demonstrates a conserved enzymatic function across different fungal species for this specific step in the biosynthesis of related polyketides.

Strategies for Enhanced Production and Heterologous Biosynthesis

The industrial demand for monacolins has driven research into methods for increasing their production, focusing on both the optimization of native producers and the engineering of heterologous hosts.

Optimization of Fermentation Conditions for Monacolin Yield

The production of monacolins, including the precursor this compound, is highly sensitive to fermentation conditions. Key parameters that influence yield include the composition of the culture medium, temperature, pH, and aeration.

Table 1: Optimization of Fermentation Parameters for Monacolin K Production

| Parameter | Organism | Substrate/Medium | Optimal Condition | Resulting Yield |

| Initial Moisture Content | Monascus purpureus | Rice | 50% | 2.50 mg/g |

| Material Thickness | Monascus purpureus | Rice | 4 cm | 2.50 mg/g |

| Fermentation Time | Monascus purpureus | Rice | 13 days | 2.50 mg/g |

| Substrate | Monascus purpureus | Glutinous rice | - | 2.71 mg/g |

| Fermentation Temperature | Monascus purpureus | Highland Barley Bran & Coix Seed | 29°C | 110.556 mg/kg |

| Inoculum Size | Monascus purpureus | Highland Barley Bran & Coix Seed | 8% | 110.556 mg/kg |

| Fermentation Time | Monascus ruber | Solid-State Fermentation Medium | 18 days | 10.68 mg/g |

| Inoculation Amount | Monascus ruber | Solid-State Fermentation Medium | 8% | 10.51 mg/g |

| Temperature Strategy | Monascus purpureus | - | Variable: 30°C for 3 days, then 24°C for 15 days | 9.5 mg/g |

| pH | Monascus purpureus | - | 5.5 | 9.5 mg/g |

| Carbon Source | Monascus purpureus | - | Glucose (50 g/L) | 9.5 mg/g |

| Nitrogen Source | Monascus purpureus | - | Peptone (20 g/L) | 9.5 mg/g |

Data compiled from studies on Monacolin K, a downstream product of the same pathway. scientific.netspkx.net.cnnih.govrsc.org

As shown in the table, optimizing factors such as moisture, temperature, and fermentation time significantly impacts the final yield of monacolins. scientific.netspkx.net.cnnih.gov The choice of substrate, like using glutinous rice over standard rice, can also lead to higher production. scientific.net Furthermore, variable temperature strategies, where the temperature is changed during the fermentation process, have been shown to be beneficial. rsc.org

Metabolic Engineering Approaches (e.g., Heterologous Integration of Biosynthetic Genes)

Metabolic engineering offers a powerful alternative to traditional fermentation optimization. This involves the transfer and expression of the entire biosynthetic gene cluster, or parts of it, into a more tractable host organism. Saccharomyces cerevisiae (yeast) and Aspergillus niger have been successfully engineered to produce intermediates of the lovastatin pathway. nih.govnih.govresearchgate.net

For instance, the genes required for monacolin J synthesis (lovB, lovC, lovG, and lovA) from A. terreus have been heterologously integrated into the genome of A. niger. nih.govnih.gov This approach bypasses the need to isolate the desired intermediate from a complex mixture of related compounds in the native producer. nih.govnih.gov In Pichia pastoris, another yeast host, reconstruction of the monacolin J pathway and subsequent metabolic engineering to increase precursor supply led to a significant titer of 1493.0 ± 9.2 mg/L in a fed-batch fermenter. researchgate.net

A key strategy in metabolic engineering is to increase the gene dosage of rate-limiting steps. researchgate.net For example, increasing the copy number of the lovB gene, which encodes the polyketide synthase, has been shown to enhance production. researchgate.net Furthermore, co-culture engineering, where different modules of the biosynthetic pathway are expressed in separate strains and cultured together, has also proven effective in increasing the production of monacolin J and lovastatin. rutgers.edufrontiersin.org

Influence of Nutritional and Environmental Factors on Biosynthetic Flux

The flow of metabolites through the biosynthetic pathway is heavily influenced by the availability of specific nutrients and environmental cues. The carbon-to-nitrogen ratio in the fermentation medium is a critical factor that can regulate the metabolic pathway of acetyl-CoA, a primary precursor for monacolin biosynthesis. researchgate.netresearchgate.net

The choice of nitrogen source can also have a profound effect. For example, glutamic acid has been shown to promote the production of monacolin K and the expression of its biosynthetic gene cluster in Monascus. nih.gov Additionally, the presence of certain metal ions, like Mg2+, can act as co-factors for enzymes involved in the synthesis and may influence the ratio of the acid and lactone forms of monacolins. rsc.org The pH of the culture medium is another crucial parameter, with studies showing that controlling the pH can stimulate the formation of monacolins. nih.gov Non-nutritional irritants, such as glycerol (B35011) and certain traditional Chinese medicines, have also been used to enhance monacolin K production. frontiersin.org

Advanced Methodologies for Structural Elucidation and Chemical Characterization of Monacolin L Acid

Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic methods are indispensable for the detailed structural elucidation of monacolin L acid. Through the application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chiroptical methods, researchers can piece together the molecule's connectivity, molecular weight, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the compound's carbon skeleton and the spatial relationships between its atoms.

¹H NMR (Proton NMR): This experiment identifies the different types of protons present in the molecule and provides clues about their neighboring atoms through spin-spin coupling patterns.

¹³C NMR (Carbon NMR): This technique reveals the number of unique carbon atoms in the molecule, distinguishing between methyl, methylene (B1212753), methine, and quaternary carbons. For instance, the ¹³C-NMR spectrum of a related compound, monacolin K, in deuterated methanol (B129727) (CD3OD) showed the presence of two ester carbonyl carbons, four methyl carbons, and various methylene and methine carbons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. researchgate.netemerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment provides information about the spatial proximity of protons within the molecule. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is vital for determining the relative stereochemistry of the compound. researchgate.net

The collective data from these NMR experiments are essential for the complete and unambiguous structural assignment of this compound. researchgate.net

Table 1: Representative NMR Data for a Monacolin Analog

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| C-1 | 35.2 | 1.85 (m), 1.65 (m) | H-2, H-5 | H-2, H-9 |

| C-2 | 68.5 | 4.30 (m) | H-1, H-3 | H-1, H-3 |

| C-3 | 38.1 | 2.50 (dd) | H-2, H-4 | H-2, H-4 |

| C-4a | 130.5 | 5.80 (d) | H-5, H-6 | H-5, H-8a |

| C-5 | 129.8 | 5.55 (dd) | H-4a, H-6 | H-4a, H-6 |

| C-6 | 70.1 | 4.60 (m) | H-5, H-7 | H-5, H-7 |

| C-7 | 33.4 | 1.40 (m), 1.25 (m) | H-6, H-8 | H-6, H-8 |

| C-8 | 28.3 | 2.40 (m) | H-7, H-9 | H-7, H-9 |

| C-8a | 45.2 | 1.95 (m) | H-4a, H-8 | H-4a, H-8 |

| C-1' | 175.4 | - | - | - |

| C-2' | 42.1 | 2.30 (t) | H-3' | H-3' |

| C-3' | 23.5 | 1.60 (m) | H-2', H-4' | H-2', H-4' |

| C-4' | 28.9 | 1.35 (m) | H-3', H-5' | H-3', H-5' |

| C-5' | 9.8 | 0.90 (t) | H-4' | H-4' |

| 2-Me | 21.6 | 1.10 (d) | C-1, C-2, C-3 | H-1, H-3 |

| 6-Me | 15.2 | 1.05 (d) | C-5, C-6, C-7 | H-5, H-7 |

Note: This table is a generalized representation based on data for monacolin analogs. Specific chemical shifts and correlations for this compound would require experimental data for the pure compound.

High-Resolution Mass Spectrometry (HRESIMS, ESI-MS)

High-Resolution Mass Spectrometry (HRESIMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. researchgate.netmdpi.com Using techniques like Electrospray Ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured with very high accuracy. nih.gov This precision allows for the calculation of a unique elemental formula, which is a critical piece of information in the identification process. For example, HRESIMS analysis of a related monacolin analog provided the data necessary to confirm its molecular formula. researchgate.net Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and analyze the resulting pieces, providing valuable structural information and helping to build a chemical profile. researchgate.netmyfoodresearch.com

Chiroptical Methods for Absolute Configuration Determination (e.g., Circular Dichroism)

While NMR and mass spectrometry can define the connectivity and relative stereochemistry of a molecule, chiroptical methods like Circular Dichroism (CD) are often necessary to determine its absolute configuration. researchgate.net Chiral molecules, like this compound, interact differently with left and right circularly polarized light. jascoinc.com Vibrational Circular Dichroism (VCD) is a particularly powerful technique for determining the absolute configuration of chiral molecules in solution, even for those that are difficult to crystallize. nih.govbiotools.us The experimental CD or VCD spectrum is compared with spectra predicted by quantum chemical calculations for the possible enantiomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry. informahealthcare.comrsc.org This method has been successfully used to deduce the absolute configuration of secondary alcohols in other monacolin analogs. researchgate.net

Chromatographic Separation and Isolation Techniques for this compound

The isolation and purification of this compound from its natural source, typically a complex mixture of related compounds, is a critical prerequisite for its detailed characterization. Chromatographic techniques are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of monacolins, including this compound. merieuxnutrisciences.commdpi.comuantwerpen.be The separation is typically achieved on a reversed-phase column (e.g., C18). mdpi.com A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution (often containing an acid like trifluoroacetic acid or a buffer) is used to elute the compounds from the column. mdpi.comsemanticscholar.org

A Diode Array Detector (DAD) or UV detector is commonly used for detection. merieuxnutrisciences.commdpi.com Monacolins exhibit characteristic UV absorption maxima, often around 237 nm, which allows for their detection and quantification. nih.govsemanticscholar.org HPLC methods have been developed to separate this compound from other related compounds such as monacolin K, monacolin J, and their respective acid forms. merieuxnutrisciences.com

Table 2: Example HPLC Method Parameters for Monacolin Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 40% B, increase to 75% B over 20 min, then to 100% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV/DAD at 237 nm |

| Column Temperature | 25 °C |

Note: These are example parameters and may require optimization for specific applications.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Improved Resolution and Speed

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) and higher pressures compared to conventional HPLC. mdpi.com This results in significantly improved chromatographic resolution, higher sensitivity, and much faster analysis times. mdpi.commdpi.com UHPLC methods have been successfully developed for the analysis of monacolins, allowing for better separation of the acid and lactone forms and reducing analysis time from over 20 minutes to under 15 minutes. mdpi.com The enhanced sensitivity of UHPLC-DAD methods can also lead to lower limits of detection (LoD) and quantification (LoQ) compared to standard HPLC. mdpi.com When coupled with mass spectrometry (UHPLC-MS), it becomes an even more powerful tool for the rapid identification of a wide range of compounds in complex samples. mdpi.comus.es

Table 3: Comparison of Typical HPLC and UHPLC Performance for Monacolin Analysis

| Feature | HPLC | UHPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Typical Analysis Time | > 20 minutes | < 15 minutes |

| Resolution | Good | Excellent |

| Sensitivity | Standard | High |

| Solvent Consumption | Higher | Lower |

Application of Mass Spectrometry Coupling (LC-MS/MS, UHPLC-DAD-MS) for Identification and Profiling

The identification and profiling of this compound in complex matrices such as fermented red yeast rice require highly selective and sensitive analytical techniques. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) detectors are considered the gold standard for this purpose. researchgate.netmdpi.com Techniques such as UHPLC with a diode-array detector (DAD) and a Quadrupole Time-of-Flight (QToF) mass spectrometer (UHPLC-DAD-QToF-MS) provide comprehensive data, enabling the characterization of numerous monacolins, including monacolin L and its corresponding hydroxy acid form. nih.govnih.gov

Accurate mass QToF spectrometry is particularly valuable for distinguishing between isobaric monacolins, which have the same nominal mass but different elemental compositions. nih.govgrupobiomaster.com In the analysis of red yeast rice, researchers have successfully identified up to 14 different monacolins, including this compound, by using HPLC-DAD-MS/MS. researchgate.net The combination of retention time, UV-Vis spectra, and mass spectral data (including accurate mass measurements of parent and fragment ions) allows for confident identification. mdpi.com For instance, this compound (MLA) has been identified in dietary supplements using UHPLC-DAD-MS, where its elution time and mass-to-charge ratio (m/z) in electrospray ionization (ESI) positive mode were key identifiers. mdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced specificity and is capable of detecting various monacolin forms, including the acid and lactone forms of monacolin L. myfoodresearch.com The high sensitivity of modern MS detectors allows for the detection of even trace amounts of these compounds in diverse samples. researchgate.netmyfoodresearch.com

Table 1: Mass Spectrometric Data for the Identification of this compound (MLA)

| Compound | Abbreviation | Adduct Ion [M+H]+ (m/z) | Source |

|---|---|---|---|

| This compound | MLA | 365.2270 | mdpi.com |

Optimization of Mobile Phase and Column Chemistry for Monacolin Separation

The successful chromatographic separation of monacolins, which often exist as a mixture of structurally similar lactone and hydroxy acid forms, is critically dependent on the optimization of the mobile phase and stationary phase chemistry. nih.govmdpi.com Reversed-phase chromatography is the most common approach, with C18 columns being widely reported as suitable for separating monacolin species. nih.govmdpi.com

The choice of organic modifier in the mobile phase, typically acetonitrile (ACN) or methanol, affects separation efficiency and system backpressure, with ACN often preferred due to its lower viscosity. mdpi.com The composition of the mobile phase, particularly the ratio of the organic solvent to the aqueous phase, is a key parameter. For example, in one study, a mobile phase of ACN and water (80:20, v/v) on a C18 column resulted in the early elution of monacolin K acid and lactone forms with poor resolution. mdpi.com By decreasing the ACN percentage to 50%, the peaks were well-separated. mdpi.com

The pH of the mobile phase is another crucial factor, especially for the separation of the acidic and lactone forms. Acidifying the aqueous component of the mobile phase, often with formic acid, trifluoroacetic acid, or phosphoric acid, is a common practice to ensure good peak shape and resolution. nih.govnih.govijpsonline.com For instance, a mobile phase consisting of ACN and water with 0.1% acetic acid (50:50, v/v) on a C4 column achieved good resolution for monacolin K acid and lactone forms. mdpi.com The use of gradient elution, where the mobile phase composition is changed over the course of the analysis, is standard for complex mixtures of monacolins, allowing for the separation of compounds with a wide range of polarities. nih.govmyfoodresearch.com

Table 2: Examples of Optimized Chromatographic Conditions for Monacolin Separation

| Column Type | Mobile Phase | Detection | Application Notes | Source |

|---|---|---|---|---|

| C4 (50 x 3 mm, 2.5 µm) | A: Water (0.1% acetic acid) B: Acetonitrile Isocratic: 50:50 (v/v) | UHPLC-DAD | Achieved good resolution of monacolin K acid and lactone forms. | mdpi.com |

| C18 (150 × 2.1 mm, 1.8 µm) | A: Water (0.1% formic acid) B: Acetonitrile (0.1% formic acid) Gradient elution | UHPLC-DAD-QToF-MS | Used for profiling 12 monacolins, including this compound. | nih.gov |

| Hypersil Gold (50 mm x 2.1 mm, 1.9 µm) | A: Aquabidest (0.1% formic acid) B: Acetonitrile (0.1% formic acid) Gradient elution | LC-MS/MS | Simultaneous detection of multiple monacolins. | myfoodresearch.com |

| Luna C18 | Acetonitrile and acidified water (0.1% H3PO4) 60:40 (v/v) | HPLC-PDA | Separation of lovastatin (B1675250) lactone and hydroxy acid forms. | ijpsonline.com |

Chemical Derivatization for Enhanced Detection and Structural Analysis

Chemical derivatization is a strategy employed to modify the chemical structure of an analyte to improve its analytical properties. This can enhance detection sensitivity, improve chromatographic behavior, or facilitate structural elucidation, particularly for compounds that are otherwise difficult to analyze. researchgate.netresearchgate.net

Formation of Phenacyl Esters for Isolation and Analysis

In the study of monacolins, derivatization has been instrumental in isolating and identifying precursor compounds. Research into the origin of monacolin L in Aspergillus terreus cultures revealed that it was not present in freshly harvested broths but appeared during the isolation process. nih.govebi.ac.uk This was traced back to an unstable precursor metabolite, 3α-hydroxy-3,5-dihydromonacolin L. nih.govebi.ac.uk To isolate this unstable compound for structural elucidation, it was converted into its phenacyl ester through extractive alkylation. nih.govresearchgate.net This derivatization stabilized the molecule, allowing for its purification and subsequent analysis by chemical, chromatographic, and spectroscopic methods, which ultimately confirmed its structure and its role as a direct precursor to monacolin L. nih.govebi.ac.uk

Interconversion between Lactone and Hydroxy Acid Forms for Analytical Purposes

This compound exists in a pH-dependent equilibrium with its corresponding lactone form, monacolin L. myfoodresearch.com This interconversion is a critical consideration in analytical chemistry. The hydroxy acid form is predominant under neutral to basic conditions, while the lactone form is favored in acidic environments (e.g., pH < 3). ijpsonline.comresearchgate.net This reversible reaction can be manipulated for analytical purposes. For instance, to accurately quantify the total amount of a specific monacolin, a sample can be treated to convert both forms into a single, predominant form before analysis. A "lactonization" step, which may involve treatment with acid, can be used to convert all of the this compound into its lactone form. researchgate.net Conversely, treatment with a base like sodium hydroxide (B78521) can be used to hydrolyze the lactone ring, converting the compound entirely to the hydroxy acid form. nih.gov Controlling this equilibrium is essential for preventing inaccurate quantification and avoiding false-positive results during the identification of monacolin derivatives. nih.gov

Molecular Interactions and Mechanistic Studies of Monacolin L Acid

Role as a Key Intermediate in Polyketide Biosynthesis Pathways

Monacolin L acid is a pivotal intermediate in the complex enzymatic assembly line of polyketide biosynthesis, most notably in the pathway leading to the cholesterol-lowering drug lovastatin (B1675250). biorxiv.orgnih.gov Fungal polyketide synthases (PKSs), large multifunctional enzymes, construct complex carbon skeletons from simple acyl-CoA precursors. In the lovastatin pathway in organisms like Aspergillus terreus, this compound emerges from a series of carefully orchestrated enzymatic reactions before undergoing further transformations. biosynth.comnih.gov

The journey begins with the synthesis of dihydrothis compound, a precursor molecule. smolecule.comcaldic.com This initial structure is the product of the lovastatin nonaketide synthase (LovB) working in concert with a trans-acting enoyl reductase (LovC). rsc.orgmdpi.com The thioesterase LovG then releases the dihydrothis compound from the synthase complex. caldic.com It is at this stage that this compound is formed through an oxidation step. Subsequently, this compound is hydroxylated to form monacolin J, another key intermediate. biorxiv.orgnih.gov

Specificity of Enzyme-Substrate Interactions in Lovastatin Pathway

The biosynthesis of lovastatin is a testament to the high degree of specificity in enzyme-substrate interactions. Each step is catalyzed by a dedicated enzyme or domain that recognizes its specific substrate to ensure the correct assembly of the final molecule.

The formation of this compound from its precursor, dihydrothis compound, is catalyzed by the cytochrome P450 monooxygenase, LovA. frontiersin.orgnih.gov This enzyme first catalyzes the introduction of a double bond into dihydrothis compound to yield this compound. nih.govfrontiersin.org The same enzyme, LovA, then acts on the newly formed this compound, demonstrating a remarkable dual-function specificity. frontiersin.org The subsequent conversion of monacolin J acid to lovastatin involves the attachment of a side chain, a reaction catalyzed by the LovD acyltransferase, which specifically recognizes monacolin J acid as its substrate. biosynth.comsmolecule.com This enzymatic cascade, with its precise substrate recognition, prevents the accumulation of incorrect intermediates and ensures the efficient production of lovastatin.

Table 1: Key Enzymes in the Biosynthesis of this compound and its Derivatives

| Enzyme | Gene | Function | Substrate(s) | Product(s) |

| Lovastatin Nonaketide Synthase (LNKS) | lovB | Iterative synthesis of the polyketide backbone. biosynth.commdpi.com | Acetyl-CoA, Malonyl-CoA | Dihydromonacolin L (tethered to ACP) |

| Enoyl Reductase | lovC | Acts in trans to reduce specific polyketide intermediates during synthesis by LovB. rsc.orgmdpi.com | Growing polyketide chain | Reduced polyketide intermediate |

| Thioesterase | lovG | Releases the completed polyketide chain from the synthase. caldic.com | Dihydromonacolin L-ACP | Dihydrothis compound |

| Cytochrome P450 Monooxygenase | lovA | Catalyzes two sequential oxidation reactions. frontiersin.orgnih.govmdpi.com | 1. Dihydrothis compound 2. This compound | 1. This compound 2. Monacolin J acid |

| Acyltransferase | lovD | Transfers the 2-methylbutyryl side chain to the monacolin J core. biosynth.comsmolecule.com | Monacolin J acid, 2-methylbutyryl-S-LovF | Lovastatin acid |

Molecular Determinants of Monooxygenase-Catalyzed Conversions (e.g., Monacolin L to Monacolin J)

The conversion of this compound to monacolin J is a critical hydroxylation step mediated by the cytochrome P450 monooxygenase, LovA. frontiersin.orgnih.gov This transformation is a regio- and stereo-specific reaction, highlighting the precise control exerted by the enzyme's active site. frontiersin.org Studies have demonstrated that LovA is a single enzyme responsible for two distinct oxidative steps: the desaturation of dihydrothis compound to this compound, and the subsequent hydroxylation of this compound at the C-8 position to yield monacolin J acid. frontiersin.orgmdpi.com

Research using cell-free extracts of Monascus ruber has shown that this hydroxylation requires molecular oxygen and is specific for NADPH as a cofactor. The enzyme activity was found to be located in the microsomal fraction of the cell and was inhibited by typical cytochrome P450 inhibitors, confirming its identity as a monooxygenase. The ability of the single enzyme LovA to catalyze two different types of oxidative reactions on structurally similar substrates underscores the sophisticated molecular determinants within its catalytic center that govern substrate binding, orientation, and reaction outcome. frontiersin.orgnih.gov

Investigations into Cellular Molecular Targets

Beyond its role in biosynthesis, this compound has been investigated for its own biological activities and molecular interactions within mammalian cells. These studies have revealed that this intermediate compound can engage with cellular signaling components, suggesting a broader biological relevance.

Interaction with Kinases Involved in Cellular Growth and Survival (e.g., Protein Kinase C Epsilon)

Research has identified that this compound possesses anticancer activity by inhibiting kinases involved in cancer cell proliferation and survival. biosynth.com Specifically, it has been shown to target the human protein kinase C epsilon (PKCε). biosynth.com PKCε is a serine/threonine kinase that plays a role in various cellular processes, including cell growth, differentiation, and survival, and is often overexpressed in various cancers, where it functions as an anti-apoptotic protein. biorxiv.orgmdpi.com The interaction of this compound with PKCε suggests a mechanism by which it can interfere with oncogenic signaling pathways, making it a compound of interest for cancer research. biosynth.com

Modulation of Molecular Biological Processes

The interaction of this compound with cellular targets like PKCε translates into the modulation of fundamental biological processes, most notably the induction of programmed cell death, or apoptosis.

Induction of Apoptosis in Specific Cell Lines

Monacolin L has been demonstrated to induce apoptosis in tumor cells. biosynth.com This pro-apoptotic activity is a key component of its anticancer effects. Studies have investigated these effects in specific cancer cell lines. For instance, monacolin L was found to exhibit strong inhibitory effects on the proliferation of SNU-1 (gastric carcinoma) and SK-OV-3 (ovarian cancer) cells. Flow cytometry analysis confirmed that monacolin L induces apoptosis in K562 leukemia cells. These findings indicate that the anticancer activity of monacolin L is mediated, at least in part, through the activation of apoptotic pathways. The ability to trigger apoptosis in cancer cells, potentially through its interaction with survival kinases, positions monacolin L as a molecule with therapeutic potential. biosynth.com

Table 2: Investigated Cellular Effects of Monacolin L

| Biological Process | Molecular Target/Pathway | Affected Cell Lines | Observed Effect | Reference(s) |

| Inhibition of Cell Growth | Protein Kinase C Epsilon (PKCε) | Tumor cells | Inhibition of kinases involved in cancer cell growth and survival. | biosynth.com |

| Induction of Apoptosis | Apoptotic Pathways | Tumor cells, K562 (leukemia) | Induces programmed cell death. | biosynth.com |

| Anti-proliferation | Telomerase Inhibition | SNU-1 (gastric), SK-OV-3 (ovarian) | Inhibits cancer cell proliferation. |

Inhibition of Antimicrobial Activities (e.g., Rifampicin)

Rifampicin (B610482), also known as rifampin, is a potent, broad-spectrum antibiotic that is a cornerstone in the treatment of mycobacterial infections, including tuberculosis. biorxiv.org Its primary target within bacterial cells is the DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing genetic information from DNA to RNA. biorxiv.orgelifesciences.org

The inhibitory action of rifampicin is highly specific to bacterial RNAP, showing little to no effect on the corresponding mammalian enzymes, which accounts for its therapeutic utility. The mechanism of inhibition does not involve the complete prevention of RNAP binding to DNA or the initiation of transcription. Instead, rifampicin allows for the synthesis of a very short RNA chain, typically 2-3 nucleotides in length. semanticscholar.org

Rifampicin binds to a specific pocket on the β-subunit of the bacterial RNA polymerase. semanticscholar.org This binding site is situated deep within the DNA/RNA channel of the enzyme but is located at a distance of approximately 12 Å from the enzyme's active site where the polymerization of RNA occurs. semanticscholar.org By occupying this position, rifampicin creates a steric blockade; it physically obstructs the path of the elongating RNA molecule. semanticscholar.org As the nascent RNA transcript grows beyond two to three nucleotides, it clashes with the bound rifampicin molecule, preventing further elongation and effectively halting the transcription process. semanticscholar.org This termination of RNA synthesis prevents the production of essential proteins required for bacterial survival, ultimately leading to cell death. biorxiv.org

Although the direct molecular interactions and mechanistic details of how this compound might interfere with this process remain uncharacterized, any inhibitory effect would likely involve an interaction with either rifampicin itself or the bacterial RNA polymerase.

Future Directions in Monacolin L Acid Research

Unexplored Enzymatic Pathways and Biosynthetic Intermediates

The biosynthesis of lovastatin (B1675250) from monacolin L acid involves a series of complex enzymatic reactions. While the conversion of dihydrothis compound to this compound and subsequently to monacolin J acid is known to be catalyzed by the cytochrome P450 monooxygenase, LovA, the complete enzymatic cascade and the full spectrum of biosynthetic intermediates are not yet fully understood. ebi.ac.uknih.govresearchgate.net Early studies with Monascus ruber identified monacolin L and monacolin J as key intermediates in the lovastatin biosynthetic pathway. jbiochemtech.com It was established that monacolin L is synthesized from acetate (B1210297) molecules and is then hydroxylated to form monacolin J. jbiochemtech.com

Future research will likely focus on identifying and characterizing other enzymes that may be involved in this pathway. The biosynthesis of the lovastatin backbone, dihydromonacolin L, has been well-characterized, but the precise mechanisms of the introduction of the 4a,5-double bond and hydroxylation at C-8 to form this compound and then monacolin J acid remain areas of active investigation. nih.govresearchgate.net The single enzyme LovA has been shown to perform both of these oxidative reactions. ebi.ac.uknih.gov However, the potential for other modifying enzymes or alternative biosynthetic routes in different producing organisms warrants further exploration. The discovery of novel intermediates could provide deeper insights into the regulation of the pathway and offer new targets for genetic engineering to enhance lovastatin production. Furthermore, understanding the complete pathway could reveal new bioactive compounds with unique pharmacological properties.

Development of Novel Analytical Methodologies for Trace Analysis and Isomer Differentiation

The accurate detection and quantification of this compound and its isomers are critical for quality control in the production of red yeast rice and for detailed biochemical studies. Current analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors, have been instrumental in analyzing monacolins. mdpi.comresearchgate.netmdpi.comresearchgate.net However, challenges remain, particularly in the trace analysis of minor monacolin species and the differentiation of structurally similar isomers.

The development of more sensitive and selective analytical techniques is a key area for future research. Tandem mass spectrometry (HPLC-MS/MS) has shown promise due to its high resolution and speed, enabling the detection of various monacolin analogs. mdpi.com Future advancements could involve the use of novel stationary phases in chromatography for improved separation of isomers. Additionally, advanced mass spectrometry techniques, such as those involving photodissociation, could offer new ways to differentiate between isomers based on their unique spectroscopic features. plu.mx The coupling of these techniques with ion mobility spectrometry could provide an even higher degree of separation and identification capabilities. plu.mx The development of robust methods for distinguishing between the naturally occurring monacolins and synthetic analogs is also a significant challenge that needs to be addressed. mdpi.com

Advanced Mechanistic Studies of Molecular Interactions and Cellular Signaling Cascades

While the primary mechanism of action for statins, including the active acid form of monacolin K (lovastatin), is the inhibition of HMG-CoA reductase, the broader molecular interactions and cellular signaling effects of this compound are less understood. caldic.comnih.gov this compound itself is a precursor and an intermediate, but it and its derivatives may possess their own unique biological activities. researchgate.net

Future research should focus on elucidating the specific molecular targets of this compound and its downstream metabolites. Investigating its interactions with various cellular proteins and receptors could uncover novel pharmacological effects beyond cholesterol synthesis inhibition. Studies have already indicated that monacolins can influence various signaling pathways, including those involved in cell proliferation and apoptosis. caldic.com For instance, monacolin K has been shown to affect the SIRT1/AMPK pathway in HepG2 cells, leading to reduced lipid accumulation. nih.gov Exploring whether this compound has similar or distinct effects on these and other signaling cascades, such as the Ras/Raf/ERK and Ras/PI3K/Akt pathways, could reveal new therapeutic potentials. caldic.com Metabolomics approaches can be employed to gain a comprehensive understanding of the metabolic changes induced by this compound, providing a broader picture of its cellular impact. frontiersin.orgnih.gov Such studies will be crucial in determining the full scope of this compound's biological activity and its potential applications in medicine.

Q & A

Q. How can researchers avoid overgeneralizing findings from limited fungal pairings in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.